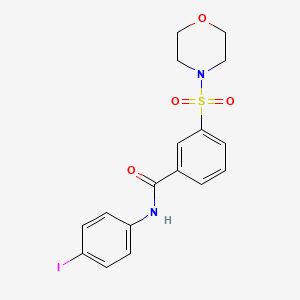
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as MLN8054, is a chemical compound that has gained significant attention in the field of cancer research. It is a selective inhibitor of Aurora A kinase, which is a protein kinase that plays a crucial role in cell division and mitosis. MLN8054 has shown promising results in preclinical studies and is currently being investigated for its potential as an anti-cancer agent.
Wirkmechanismus
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide works by selectively inhibiting Aurora A kinase, which is a protein kinase that plays a crucial role in cell division and mitosis. By inhibiting Aurora A kinase, N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide disrupts the normal progression of the cell cycle, leading to cell death. This mechanism of action makes N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide a promising anti-cancer agent, particularly in cancers that are characterized by abnormal cell division and proliferation.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to be effective in combination with other anti-cancer agents, such as taxanes and platinum-based drugs. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of Aurora A kinase, which makes it a useful tool for studying the role of Aurora A kinase in cell division and mitosis. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to be effective in combination with other anti-cancer agents, which makes it a useful tool for studying the synergistic effects of anti-cancer agents.
However, there are also limitations to using N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its mechanism of action in more detail, particularly in relation to other proteins involved in cell division and mitosis. Additionally, there is potential for developing more potent and selective inhibitors of Aurora A kinase based on the structure of N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, particularly in inhibiting the growth of cancer cells and inducing cell death. N-(4-iodophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been shown to be effective in combination with other anti-cancer agents, such as taxanes and platinum-based drugs.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O4S/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-3-16(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVLDKCRGEGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834286.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834290.png)
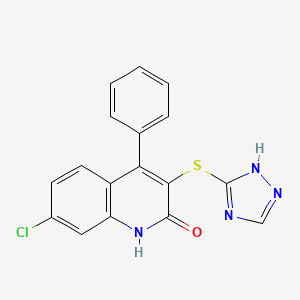
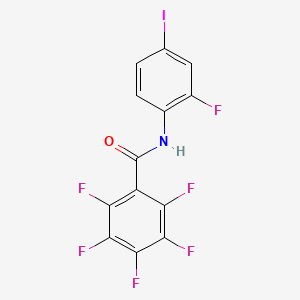
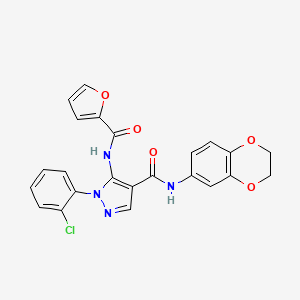
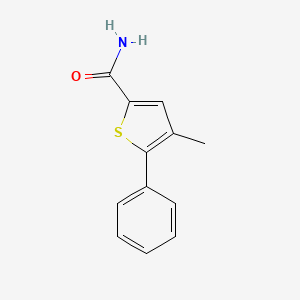
![6-(4-chlorobenzyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834326.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4834346.png)
![N-{2-chloro-4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4834353.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834387.png)
![isopropyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4834395.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4834403.png)
